Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a thiophene core functionalized with a methyl carboxylate group at position 2, a phenyl group at position 4, and a sulfamoyl moiety linked to a 3,4-dimethylphenyl group at position 3. Its molecular formula is C₂₀H₁₉NO₄S₂, with a molecular weight of ~401.5 g/mol (calculated based on structural analogs) . While direct biological data are unavailable, its structural features align with compounds investigated for enzyme inhibition or agrochemical activity .
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-13-9-10-16(11-14(13)2)21-27(23,24)19-17(15-7-5-4-6-8-15)12-26-18(19)20(22)25-3/h4-12,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKOXBDKIBJJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene in the presence of a palladium catalyst.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the dimethylphenylamine with chlorosulfonic acid, followed by coupling with the thiophene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over palladium on carbon.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization with groups such as halogens or alkyl chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with structures similar to methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate show significant potential as anticancer agents. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
- Study Example : A study evaluating the cytotoxic effects on breast cancer cells used the MTT assay to measure cell viability. Results showed significant inhibition of cell growth at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against several bacterial strains. In vitro assays have revealed its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
- Study Example : An antimicrobial efficacy study utilized the disk diffusion method to assess inhibition zones. The compound exhibited clear zones of inhibition measuring 15 mm against E. coli and 18 mm against S. aureus, with a minimum inhibitory concentration (MIC) around 50 µg/mL.
Enzyme Inhibition
The sulfamoyl group in the compound is known for its role in drug design, particularly as a linker in medicinal chemistry. The compound may inhibit specific enzymes involved in disease pathways, leading to potential therapeutic effects.
Case Studies Summary
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
Mechanism of Action
The mechanism of action of Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the thiophene and phenyl rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key analogs and their properties:
Key Observations :
- Lipophilicity : The target compound’s dimethylphenyl group confers higher LogP (3.8) vs. its dimethoxy analog (2.9), suggesting enhanced membrane permeability but reduced aqueous solubility .
- Molecular Weight : The thiazole derivative (508.3 g/mol) exceeds the target’s weight, likely due to its piperazine-ethyl acetate side chain, which may limit blood-brain barrier penetration.
- Functional Groups : The sulfonylurea in metsulfuron enables hydrogen bonding with plant acetolactate synthase (ALS), whereas the target’s sulfamoyl group may target mammalian enzymes (e.g., carbonic anhydrase).
Docking and Computational Insights
Using Glide docking (Schrödinger) , the target compound’s dimethylphenyl group is predicted to occupy hydrophobic subpockets in protein targets (e.g., carbonic anhydrase IX), while the sulfamoyl group coordinates with catalytic zinc ions. Comparatively, the dimethoxy analog’s methoxy groups may form water-mediated hydrogen bonds but could clash with sterically restricted regions .
Biological Activity
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfamoyl group, a phenyl group, and a thiophene ring, which contribute to its unique chemical properties and possible interactions with biological targets.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has a molecular formula of . Its structural components allow for various interactions with biological molecules, particularly through hydrogen bonding and π-π interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N1O4S2 |
| Molecular Weight | 395.50 g/mol |
| CAS Number | 895263-58-8 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the phenyl and thiophene rings facilitate π-π stacking interactions. These interactions may modulate the activity of enzymes or receptors involved in various physiological pathways.
Pharmacological Studies
Recent studies have highlighted the potential of this compound in several pharmacological contexts:
- Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory pathways. For instance, it may enhance the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in immune response regulation .
- Anticancer Properties : Preliminary research indicates that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown significant inhibition of cell growth in leukemia and neuroblastoma models .
- Immunomodulatory Effects : Structure-activity relationship (SAR) studies suggest that modifications to the sulfamoyl group can enhance immunostimulatory properties, potentially making it useful as an adjuvant in vaccine formulations .
Case Study 1: NF-κB Activation
In a study examining the activation of NF-κB by sulfamoyl-containing compounds, this compound was shown to enhance cytokine release in human monocytic THP-1 cells when combined with a TLR-4 agonist. This suggests its potential as an immunomodulatory agent .
Case Study 2: Anticancer Activity
A related compound demonstrated an IC50 value of against leukemia cells, indicating strong anticancer activity. Such findings support further exploration into the therapeutic applications of sulfamoyl derivatives in oncology .
Q & A
Q. What are the recommended synthetic routes and purification methods for Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of thiophene derivatives with sulfonating agents (e.g., chlorosulfonic acid) to introduce the sulfamoyl group.
- Step 2 : Coupling with substituted phenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Step 3 : Esterification to introduce the methyl carboxylate moiety.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structural integrity of this compound validated in experimental settings?
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.1–7.5 ppm, sulfamoyl NH at δ 6.8–7.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] expected at m/z ~430–440).
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (space group, bond lengths, angles) and OLEX2 for visualization .
Q. What preliminary assays are used to screen for biological activity?
- Enzyme Inhibition : Dose-response assays (IC) against kinases or proteases, using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.
- Solubility Testing : Kinetic solubility in PBS (pH 7.4) or DMSO to guide in vitro dosing .
Advanced Research Questions
Q. How can computational docking (e.g., Glide) predict binding modes with biological targets?
- Target Preparation : Retrieve protein structures (e.g., PDB ID) and prepare with Schrödinger’s Protein Preparation Wizard (optimize H-bonds, remove water).
- Ligand Preparation : Generate low-energy conformers of the compound using LigPrep (pH 7.0 ± 2.0).
- Docking : Use Glide’s XP mode for precision, scoring with GlideScore (accounts for van der Waals, electrostatic, and solvation terms). Validate with RMSD <2.0 Å against co-crystallized ligands .
Q. How are structure-activity relationships (SAR) analyzed for sulfamoyl-thiophene derivatives?
-
Substituent Variation : Compare analogs with halogens (F, Cl), methyl, or methoxy groups on the phenyl ring.
-
Data Table :
Substituent IC (μM) Solubility (μg/mL) 3,4-diMePh 0.45 12 4-F-Ph 0.78 8 4-OMe-Ph >10 25 -
Statistical Analysis : Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .
Q. What crystallographic challenges arise during refinement, and how are they resolved?
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
Q. What formulation strategies improve solubility for in vivo studies?
- Co-solvents : Use 10% DMSO + 30% PEG-400 in saline.
- Nanoparticles : Encapsulate in PLGA (50:50) via solvent evaporation (particle size ~150 nm, PDI <0.2).
- Bioavailability : Compare oral vs. intravenous administration in rodent PK studies (AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
